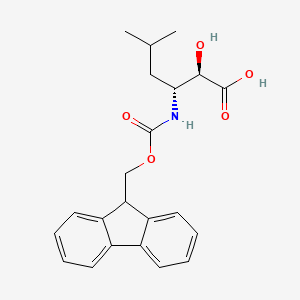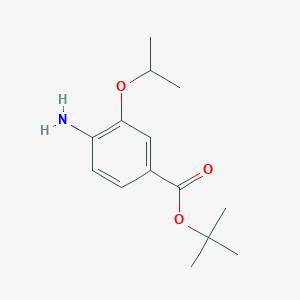
tert-Butyl 4-amino-3-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-3-isopropoxybenzoate: is an organic compound with the molecular formula C14H21NO3. It is a derivative of benzoic acid and features a tert-butyl ester group, an amino group, and an isopropoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-isopropoxybenzoate typically involves multiple steps. One common method starts with the nitration of tert-butyl 4-nitrobenzoate, followed by reduction to obtain tert-butyl 4-aminobenzoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-amino-3-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce various alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-amino-3-isopropoxybenzoate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of antifolate compounds, which are important in cancer research .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in inhibiting specific enzymes that are targets for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-amino-3-isopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the isopropoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The tert-butyl ester group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
- tert-Butyl 4-nitrobenzoate
Comparison: tert-Butyl 4-amino-3-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which distinguishes it from other tert-butyl benzoate derivatives. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
379261-87-7 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3 |
Clave InChI |
WOXKZQNHIFZLAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



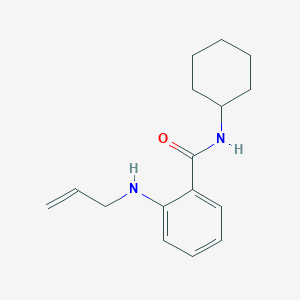


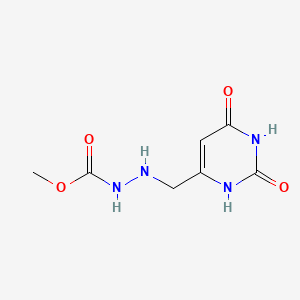
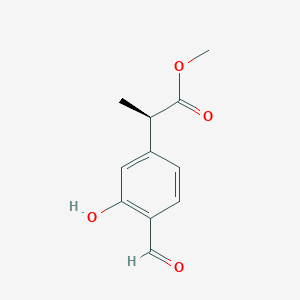
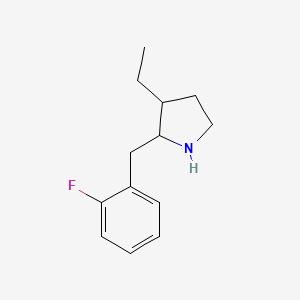
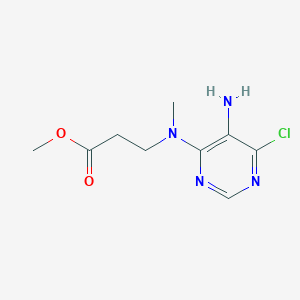
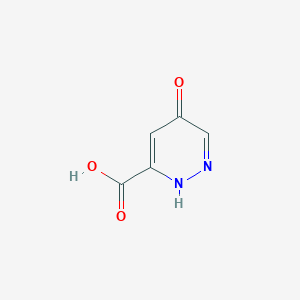
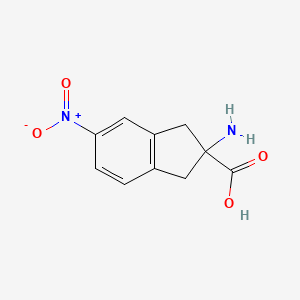
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)

![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
